![molecular formula C8H12N4 B1374374 5-(Dimethylamino)pyridine-2-carboximidamide CAS No. 1265277-51-7](/img/structure/B1374374.png)
5-(Dimethylamino)pyridine-2-carboximidamide
Overview
Description
5-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4 . It is used in various chemical reactions and has been noted in scientific literature .
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pyridine-2-carboximidamide is based on a pyridine scaffold, which is a basic aromatic ring structure containing one nitrogen atom . The dimethylamino group and the carboximidamide group are attached to the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Dimethylamino)pyridine-2-carboximidamide are not detailed in the available literature, pyridine compounds are known to participate in a variety of chemical reactions due to their basicity and the presence of a nitrogen atom in the aromatic ring .Scientific Research Applications
Anticancer Applications
5-(Dimethylamino)pyridine-2-carboximidamide: is a derivative of pyrimidine, which is a core structure in many anticancer agents. The compound’s ability to interfere with DNA replication makes it a candidate for developing new anticancer drugs. It can be used to synthesize molecules with improved drug-likeness and ADME-Tox properties .
Antimicrobial and Antifungal Activities
The structural versatility of pyrimidine derivatives, including 5-(Dimethylamino)pyridine-2-carboximidamide , allows for the development of compounds with potent antimicrobial and antifungal activities. This is crucial in the fight against drug-resistant strains of bacteria and fungi .
Cardiovascular Therapeutics
Pyrimidine derivatives are known to exhibit cardiovascular benefits5-(Dimethylamino)pyridine-2-carboximidamide could be used to synthesize compounds that act as cardiovascular agents, potentially aiding in the treatment of hypertension and other heart-related conditions .
Anti-Inflammatory and Analgesic Properties
The compound’s framework is conducive to the synthesis of agents with anti-inflammatory and analgesic properties. This makes it valuable in the creation of new pain management medications .
Antidiabetic Potential
Research indicates that pyrimidine derivatives can be effective in treating diabetes5-(Dimethylamino)pyridine-2-carboximidamide may serve as a precursor in the synthesis of DPP-IV inhibitors, which are a class of antidiabetic drugs .
Neuroprotective Effects
The compound can be used to develop neuroprotective drugs, which could play a role in treating neurodegenerative diseases. It may help in synthesizing molecules that protect retinal ganglion cells, offering potential benefits in ocular health .
Future Directions
Pyridine compounds, including 5-(Dimethylamino)pyridine-2-carboximidamide, are of interest in current research due to their potential therapeutic properties, such as antimicrobial and antiviral activities . They are also being studied for their potential use in the synthesis of new pharmacologically-active compounds .
properties
IUPAC Name |
5-(dimethylamino)pyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12(2)6-3-4-7(8(9)10)11-5-6/h3-5H,1-2H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCMVOAADFKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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